5-((1-(Phenylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Description

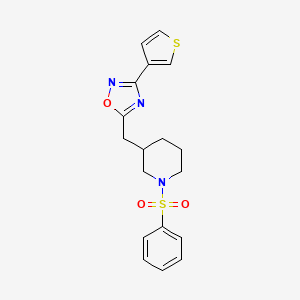

The compound 5-((1-(phenylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative featuring a thiophen-3-yl substituent at position 3 and a (1-(phenylsulfonyl)piperidin-3-yl)methyl group at position 4. The 1,2,4-oxadiazole core is a five-membered heterocycle with two nitrogen and one oxygen atom, known for its metabolic stability and role in medicinal chemistry.

Properties

IUPAC Name |

5-[[1-(benzenesulfonyl)piperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c22-26(23,16-6-2-1-3-7-16)21-9-4-5-14(12-21)11-17-19-18(20-24-17)15-8-10-25-13-15/h1-3,6-8,10,13-14H,4-5,9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVACMVRYBKVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-(Phenylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor under basic conditions.

Attachment of the Phenylsulfonyl Group: The piperidine intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group.

Construction of the 1,2,4-Oxadiazole Ring: The thiophene derivative is reacted with a nitrile oxide intermediate, which is generated in situ from a hydroxylamine derivative and a chlorinating agent, to form the 1,2,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenylsulfonyl group and the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the phenylsulfonyl group is particularly significant in enhancing binding affinity and specificity towards biological targets.

Medicine

In medicinal chemistry, 5-((1-(Phenylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole and its derivatives are studied for their potential therapeutic applications. These include anti-inflammatory, antimicrobial, and anticancer activities. The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 5-((1-(Phenylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group enhances the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The piperidine ring provides structural rigidity, while the oxadiazole and thiophene rings contribute to the overall electronic properties, facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazoles

The following compounds share structural or functional similarities with the target molecule:

Key Structural and Functional Differences

Position 3 Modifications :

- The target compound’s thiophen-3-yl group enhances lipophilicity compared to analogs with pyridyl () or trifluoromethylphenyl () groups. Thiophene’s sulfur atom may facilitate hydrogen bonding or hydrophobic interactions in biological systems .

- Replacement of thiophene with 4-pyridyl () or 4-trifluoromethylphenyl () alters electronic properties and receptor affinity. For example, compound 1d () exhibits potent apoptosis-inducing activity due to the electron-withdrawing trifluoromethyl group, which stabilizes the oxadiazole ring and enhances target binding .

Position 5 Modifications: The phenylsulfonyl-piperidine moiety in the target compound introduces a bulky, polar substituent. This contrasts with simpler groups like chloromethyl () or unmodified piperidinyl (). The sulfonyl group may improve solubility and metabolic stability compared to non-sulfonylated analogs .

Biological Activity: Compound 1d () demonstrates in vivo efficacy in MX-1 tumor models by targeting TIP47, an IGF II receptor-binding protein. The target compound’s phenylsulfonyl group may similarly modulate protein interactions but with distinct selectivity due to its larger substituent .

Physicochemical Properties Comparison

Biological Activity

The compound 5-((1-(Phenylsulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in drug discovery due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₂N₄O₄S₂

This compound features a piperidine ring attached to a phenylsulfonyl group and an oxadiazole moiety, which is known for its biological activity.

Anticancer Activity

Recent studies highlight the anticancer potential of oxadiazole derivatives, including the compound . The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 pathway |

| U-937 (Leukemia) | 0.12 - 2.78 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 0.75 | Interaction with EGFR and VEGFR pathways |

| MEL-8 (Melanoma) | 10.38 | Activation of caspase pathways leading to apoptosis |

The compound demonstrated significant cytotoxicity against MCF-7 cells, comparable to Tamoxifen, a well-known breast cancer treatment . Flow cytometry assays indicated that it induces apoptosis in a dose-dependent manner .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The phenylsulfonyl group may interact with nucleophilic sites on enzymes, inhibiting their activity and disrupting cellular processes.

- Apoptosis Induction : Studies have shown that the compound activates apoptotic pathways through increased expression of p53 and cleavage of caspase-3 in cancer cells .

- Kinase Inhibition : The compound has been identified as a selective inhibitor of key kinases such as EGFR and VEGFR-2, which are crucial in tumor growth and metastasis .

Case Studies

Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives:

- Study on MCF-7 Cells :

- In Vivo Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.